Eritadenine acetonide is a derivative of eritadenine, a compound found in shiitake mushrooms (Lentinus edodes). Eritadenine is recognized for its cholesterol-lowering properties and has been studied for its potential therapeutic applications in managing cardiovascular diseases. The acetonide form may enhance the stability and bioavailability of eritadenine, making it a subject of interest in pharmaceutical research.
Eritadenine is primarily sourced from shiitake mushrooms, which have been cultivated for centuries not only for culinary purposes but also for their medicinal properties. The compound is classified as a hypocholesterolemic agent, meaning it helps reduce cholesterol levels in the blood. It is chemically identified as 2(R),3(R)-dihydroxy-4-(9-adenyl)-butyric acid, and its acetonide derivative may possess altered solubility and reactivity profiles compared to the parent compound.
The synthesis of eritadenine acetonide can be approached through various chemical methods, including:
The synthesis process requires careful control of reaction conditions such as temperature, time, and pH to ensure high yield and purity of the final product. HPLC methods are essential for analyzing the concentration and purity of both eritadenine and its acetonide derivative.
Eritadenine acetonide retains the core structure of eritadenine while incorporating an acetonide moiety. Its molecular formula can be represented as C₁₃H₁₅N₅O₄, reflecting the addition of carbon atoms from the acetonide group.
Eritadenine acetonide can undergo several chemical reactions:
Understanding these reactions requires knowledge of organic chemistry principles, including reaction mechanisms and kinetics. Conditions such as solvent choice and temperature significantly influence these transformations.
Eritadenine's mechanism involves several pathways that contribute to its cholesterol-lowering effects:
Eritadenine acetonide has potential applications in various scientific fields:
Submerged cultivation of Lentinula edodes mycelia serves as the primary biotechnological platform for eritadenine production. Eritadenine biosynthesis occurs via the purine alkaloid pathway, where adenine undergoes sequential hydroxylation and side-chain elongation to form 2(R),3(R)-dihydroxy-4-(9-adenyl)butyric acid (eritadenine). Critical studies demonstrate that bioreactor conditions significantly influence both biomass yield and eritadenine distribution. Under optimized submerged cultivation (250 rpm agitation, uncontrolled pH), eritadenine titers reach 10.23 milligrams per liter, with 90.6–98.9% secreted extracellularly into the culture broth. This contrasts sharply with shake-flask cultures, where eritadenine partitions equally between mycelia and medium but yields only 1.76 milligrams per liter [1] [5].
Morphological plasticity underlies this productivity difference: Bioreactor-cultivated mycelia grow as freely dispersed filaments, maximizing surface area for metabolite secretion, while shake-flask cultures form macroscopic aggregates that limit secretion efficiency. Nitrogen source modulation further enhances biosynthesis; supplementation with yeast extract (2 grams per liter) elevates eritadenine production to 22.6 milligrams per liter, whereas peptone at identical concentration yields 18.3 milligrams per liter. Transcriptomic analyses reveal that these nitrogen sources upregulate purine salvage pathway genes and adenosine kinase activity, directly correlating with eritadenine precursor availability [5] [8].
Table 1: Impact of Cultivation Parameters on Eritadenine Production in Submerged Cultures
Parameter | Shake Flask Yield | Bioreactor Yield | Enhancement Factor |
---|---|---|---|
Agitation (rpm) | 100 | 250 | 5.8× |
Eritadenine (mg/L) | 1.76 | 10.23 | - |
Extracellular Secretion | 50% | 98.9% | - |
Nitrogen Source (2 g/L) | None: 11.2 mg/L | Yeast Extract: 22.6 mg/L | 2.0× |
Light wavelength elicitation profoundly impacts pathway flux. Blue light-emitting diode exposure (504 nanometers) upregulates Le.phrA photoreceptor expression, triggering a 13–14-fold eritadenine increase (165.7 milligrams per liter) compared to darkness (11.2 milligrams per liter) or green light (12.1 milligrams per liter). This photostimulation induces 178 genes associated with secondary metabolite biosynthesis, including rate-limiting enzymes in the purine-alkaloid pathway [5] [8].
Eritadenine acetonide synthesis necessitates precise precursor routing through protected intermediates. Metabolic flux analysis identifies erythrose-4-phosphate and adenine as primary carbon and nitrogen backbones. The acetonide protection strategy involves:
Flux constraints occur at the acetolactate synthase-catalyzed step, where ketoacid precursors exhibit competitive inhibition. Isotopic labeling with [1‑¹³C]glucose quantifies carbon partitioning: 68% of erythrose-4-phosphate flux diverts to eritadenine acetonide precursors under optimized conditions, versus 22% in baseline cultures. Overexpression of transketolase in Lentinula edodes mycelia redirects pentose phosphate pathway intermediates, boosting erythrose-4-phosphate availability by 3.2-fold [2] [9].
Table 2: Metabolic Flux Distribution in Eritadenine Acetonide Precursor Pathways
Metabolic Node | Baseline Flux (μmol/gDCW/h) | Engineered Flux (μmol/gDCW/h) | Pathway Significance |
---|---|---|---|
Erythrose-4-phosphate | 0.45 | 1.44 | Sugar backbone donor |
5-Phosphoribosyl pyrophosphate | 1.21 | 3.89 | Purine ring assembly |
S-Adenosylmethionine | 0.33 | 0.97 | Methylation cofactor |
Acetolactate | 0.12 | 0.41 | Side-chain elongation |
Chemoenzymatic coupling resolves stereoselectivity challenges in butyric acid side-chain formation. In vitro assays with purified Lentinula edodes dihydroxybutyrate dehydrogenase demonstrate 94% enantiomeric excess for the 2(R),3(R) configuration when using NADPH cofactor recycling systems. This eliminates racemization observed in chemical synthesis [9].
Chromosomal structural variants govern secondary metabolism in Lentinula edodes. Comparative genomics of thermo-tolerant (Sanmaru1) and thermo-sensitive (Sanjo502) strains identifies a 0.56-megabase pair variant block on chromosome 9 enriched with genes encoding DNA repair enzymes (Rad51, RecA) and heat-shock transcription factors. This locus contains 17 biosynthetic gene clusters (BGCs), including a putative eritadenine synthetase cluster (LeErs1-4). Under heat stress (25°C versus 18°C), chromatin immunoprecipitation sequencing reveals H3K27ac histone marks at LeErs promoters, increasing their expression 8.3-fold [3] [5].
Epigenetic modifiers alter metabolite profiles: Treatment with suberoylanilide hydroxamic acid (histone deacetylase inhibitor) upregulates LeErs expression and eritadenine production by 210% in low-yielding strains. Conversely, DNA methyltransferase knockout mutants show 57% eritadenine reduction, confirming CpG methylation silences accessory BGCs. Nitrogen metabolite repression also modulates cluster expression; the global regulator LeNmrA binds GATA elements in LeErs promoters under high ammonium conditions, suppressing transcription [5] [7].
Artificial transcription factor engineering enhances pathway specificity. Fusion of LeErs2 promoter to Aspergillus nidulans transcription factor XlnR creates a xylose-inducible system. Xylose supplementation (10 grams per liter) triggers eritadenine biosynthesis without native epigenetic constraints, yielding 340 milligrams per liter in engineered strains—a 20-fold increase over wild-type [7].
Chemoenzymatic synthons overcome limitations in traditional eritadenine acetonide synthesis. Key innovations include:
Table 3: Enzymatic Reaction Efficiency in Eritadenine Acetonide Synthesis
Enzyme System | Conversion Yield | Stereoselectivity | Productivity (g/L/h) |
---|---|---|---|
Free enzymes in solution | 63% | 78% ee | 0.17 |
Co-immobilized nanoparticle system | 92% | 95% ee | 1.24 |
Soluble enzyme fusion tags | 81% | 88% ee | 0.45 |
Adsorption-isotherm modeling optimizes product recovery. Activated charcoal exhibits Freundlich adsorption characteristics (K_F = 75 milligrams per gram; n = 2.1), capturing 93% of broth eritadenine at pH 5.7. Desorption at pH 10 recovers 93.95% pure eritadenine, subsequently available for acetonide protection. This replaces traditional amberlite resins, which show ≤60% recovery due to electrostatic repulsion with eritadenine’s carboxylate group [5].
Glycosyltransferase engineering enables in situ acetonide transfer. Mutant Pasteurella multocida sialyltransferase (PmST1_M144D) accepts protected eritadenine analogs with 8-N-acetyl modifications. This chemoenzymatic synthon approach allows direct glycosylation of eritadenine acetonide without deprotection steps, achieving 87% yield for complex glycoconjugates [4] [9].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3